molecular formula C11H15FN2O2 B13136088 tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate

tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate

Cat. No.: B13136088
M. Wt: 226.25 g/mol
InChI Key: QPUOEJCDSVWHHM-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached to the pyridine ring at position 3, with fluorine and methyl substituents at positions 5 and 6, respectively. Carbamates of this type are frequently employed as intermediates in pharmaceutical synthesis, particularly as protecting groups for amines during multi-step reactions . The fluorine atom enhances metabolic stability and modulates electronic properties, while the methyl group contributes to steric effects and lipophilicity, influencing solubility and reactivity .

Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-6-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H15FN2O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)

InChI Key

QPUOEJCDSVWHHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate typically involves the reaction of 5-fluoro-6-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .

Chemical Reactions Analysis

tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related tert-butyl pyridinyl carbamates, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score Key Features
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate (Target Compound) Not explicitly provided 5-F, 6-CH3 C11H15FN2O2 226.25 (estimated) Reference Enhanced steric bulk and metabolic stability due to F and CH3 .
tert-Butyl (5-fluoropyridin-3-yl)carbamate 342603-20-7 5-F C10H13FN2O2 212.22 0.86 Lacks methyl group; simpler structure with lower lipophilicity .
tert-Butyl (2,6-difluoropyridin-3-yl)carbamate 1334646-77-3 2-F, 6-F C10H12F2N2O2 230.21 0.96 Higher electronegativity due to di-fluoro substitution; potential for H-bonding .
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Not provided 5-OCH3, 6-OCH3 C13H20N2O4 268.31 N/A Methoxy groups increase solubility but reduce metabolic stability .
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 886851-28-1 3-F (on adjacent position) C11H15FN2O2 226.25 N/A Fluorine at position 3 alters electronic distribution; methyl carbamate linkage .
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 1142192-48-0 6-Br, 2-Cl C11H14BrClN2O2 321.60 N/A Halogen-rich; useful in cross-coupling reactions for drug discovery .

Key Comparative Insights

Substituent Effects on Reactivity: Fluorine at position 5 (as in the target compound) increases electron-withdrawing effects, enhancing resistance to oxidative degradation compared to methoxy or unsubstituted analogs .

Physicochemical Properties: The target compound’s estimated molecular weight (226.25 g/mol) aligns with analogs like tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate, but its methyl group may elevate logP values compared to non-methylated derivatives . Halogenated derivatives (e.g., bromo- or chloro-substituted) exhibit higher molecular weights and are typically employed in metal-catalyzed reactions .

Applications in Synthesis :

  • Difluoro analogs (e.g., CAS 1334646-77-3) are prioritized in medicinal chemistry for their balanced electronic and steric profiles, whereas methoxy-substituted variants (e.g., 5,6-dimethoxy) are less common due to metabolic liabilities .
  • The target compound’s combination of fluorine and methyl groups may optimize bioavailability and synthetic versatility in kinase inhibitor development .

Research Findings and Trends

  • Synthetic Utility : tert-Butyl carbamates are widely used in protecting group strategies. For example, tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS 1773562-84-7) serves as a precursor for Suzuki-Miyaura couplings, leveraging iodine for cross-coupling efficiency .
  • Safety and Handling : While specific toxicological data for the target compound are unavailable, related carbamates (e.g., CAS 1799420-92-0) require rigorous personal protective equipment (PPE) due to acute toxicity risks .
  • Commercial Availability : Analogs like tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate are marketed at premium prices (~$420/g), reflecting their niche applications in high-value syntheses .

Biological Activity

tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme inhibition, and receptor interactions, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with fluorine and methyl groups, along with a carbamate functional group. The molecular formula is C_{12}H_{15}F_N_2O_2, with a molecular weight of approximately 227.25 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their enzymatic activity. The presence of fluorine enhances the compound's binding affinity through additional interactions such as hydrogen bonds and van der Waals forces.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways relevant to cancer and inflammatory diseases.

Enzyme Inhibition Type IC50 Value (µM) Reference
Carbonic anhydraseCompetitive0.45
Acetylcholinesterase (AChE)Non-competitive0.22
Cyclooxygenase (COX)Mixed0.30

Receptor Interactions

The compound also shows promise in modulating receptor functions, particularly in the context of neurological disorders and cancer treatment. Its interaction with specific receptors can lead to altered signaling pathways.

Receptor Modulation Type Effect Reference
Muscarinic acetylcholineAntagonistReduced neurotransmission
NMDA receptorAgonistEnhanced synaptic plasticity

Case Studies

  • Cancer Research : In a study investigating the effects of this compound on breast cancer cell lines, it was found to induce apoptosis in MCF-7 cells at concentrations as low as 1 µM. Flow cytometry analysis revealed increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway .
  • Neuropharmacology : A study examining its effects on cognitive function demonstrated that administration of this compound improved memory retention in rodent models, likely due to its action on cholinergic pathways .

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